molecular formula C3H7NO2 B1300984 S-[2-(4-Pyridyl)ethyl]-L-cysteine CAS No. 28809-04-3

S-[2-(4-Pyridyl)ethyl]-L-cysteine

Cat. No.: B1300984
CAS No.: 28809-04-3
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

S-[2-(4-Pyridyl)ethyl]-L-cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 2-(4-pyridyl)ethyl group. This compound is notable for its applications in biochemical research, particularly in the analysis of amino acids and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine typically involves the reaction of L-cysteine with 2-(4-pyridyl)ethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of cysteine attacks the electrophilic carbon of the 2-(4-pyridyl)ethyl bromide, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for S-[2-(4-Pyridyl)ethyl]-L-cysteine involves its ability to act as a nucleophile due to the presence of the thiol group. This nucleophilicity allows it to participate in various biochemical reactions, including the formation of disulfide bonds and the modification of protein structures. The pyridyl group can also engage in interactions with aromatic systems, further expanding its utility in biochemical research .

Comparison with Similar Compounds

Uniqueness: S-[2-(4-Pyridyl)ethyl]-L-cysteine is unique due to the presence of the pyridyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies involving aromatic interactions and modifications of protein structures .

Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
Record name (L)-ALANINE
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Vapor Pressure

0.00000011 [mmHg]
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Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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